3-benzoyl-1H-isochromen-1-one
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Overview
Description
This compound has a molecular formula of C16H10O3 and a molecular weight of 250.2. It is known for its unique chemical structure, which includes a benzoyl group attached to an isochromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzoyl-1H-isochromen-1-one can be achieved through various methods. One common approach involves the condensation of 1,8-naphthoylchloride with p-nitroaniline in the presence of pyridine . This reaction results in the formation of the desired compound along with other by-products. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as chloroform, to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-benzoyl-1H-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound, such as the benzoyl and isochromenone moieties.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate, resulting in the formation of substituted derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or hydrocarbons. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-benzoyl-1H-isochromen-1-one has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry .
Chemistry: The compound is used as a building block for the synthesis of various organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antioxidant and antiplatelet activities. It has shown promising results in inhibiting platelet aggregation and scavenging free radicals.
Medicine: The compound is being investigated for its potential therapeutic applications, including its anti-inflammatory, antimicrobial, and anticancer properties. It has shown activity against various cancer cell lines and microbial pathogens.
Industry: In the industrial sector, this compound is used in the development of functional materials, such as dyes and sensors. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.
Mechanism of Action
The mechanism of action of 3-benzoyl-1H-isochromen-1-one involves its interaction with various molecular targets and pathways . The compound exerts its effects through the following mechanisms:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. This activity is attributed to its ability to donate electrons and neutralize free radicals.
Antiplatelet Activity: The compound inhibits platelet aggregation by interfering with the arachidonic acid pathway and cyclooxygenase-1 (COX-1) enzyme. This prevents the formation of thromboxane A2, a potent platelet aggregator.
Anticancer Activity: this compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It also inhibits the proliferation of cancer cells by interfering with cell cycle progression.
Comparison with Similar Compounds
3-benzoyl-1H-isochromen-1-one can be compared with other similar compounds, such as its thioanalogues and other isochromenone derivatives . These compounds share similar structural features but exhibit different biological activities and properties.
Thioanalogues: Compounds such as 3-(1-(3-benzoylphenyl)ethyl)-1H-isochromen-1-thione and 3-(1-(3-benzothioyl)phenyl)ethyl-1H-isochromen-1-one are thioanalogues of this compound. These compounds have shown moderate antioxidant activity compared to the parent compound.
Other Isochromenone Derivatives: Derivatives such as 3-phenyl-1H-isochromen-1-ones have been studied for their potent antioxidant and antiplatelet activities. These compounds exhibit higher activity compared to this compound, making them valuable for therapeutic applications.
Properties
Molecular Formula |
C16H10O3 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-benzoylisochromen-1-one |
InChI |
InChI=1S/C16H10O3/c17-15(11-6-2-1-3-7-11)14-10-12-8-4-5-9-13(12)16(18)19-14/h1-10H |
InChI Key |
OPALIJMFSMNVPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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